5-[4-(benzyloxy)phenyl]-2H-tetrazole
Description
Structure and Significance 5-[4-(Benzyloxy)phenyl]-2H-tetrazole (molecular formula: C₁₄H₁₂N₄O) is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a 4-(benzyloxy)phenyl group. The benzyloxy substituent enhances lipophilicity, which may improve blood-brain barrier penetration, making it relevant in neuropharmacology. This compound has been investigated as a precursor in synthesizing monoamine oxidase B (MAO-B) inhibitors, highlighting its role in targeting neurodegenerative disorders .
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYKRLDGXWMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(benzyloxy)phenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the tetrazole ring can produce primary amines.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Key Substituent Variations
Analysis :
- Electron-Withdrawing Groups (e.g., Nitro) : Increase tetrazole acidity (pKa ~4–5), favoring ionic interactions in drug-receptor complexes .
- Bulky Substituents (e.g., tert-Butyl) : Enhance steric hindrance, affecting metabolic stability and selectivity .
- Boronic Esters : Enable cross-coupling reactions for functionalized bioconjugates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[4-(benzyloxy)phenyl]-2H-tetrazole, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C enables efficient heterocyclic ring formation . Yields are optimized by controlling reaction time (monitored via TLC) and using recrystallization in aqueous acetic acid for purification. Lower temperatures (<70°C) reduce side reactions but may prolong synthesis.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- TLC : Monitors reaction progress using silica gel plates (e.g., hexane/ethyl acetate 7:3) .
- NMR : Confirms structure via characteristic peaks (e.g., benzyloxy protons at δ 5.1–5.3 ppm, tetrazole ring protons at δ 8.2–8.5 ppm) .
- IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
Q. How can researchers assess the basic biological activity of this compound?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution methods against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–20 µM) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the regioselectivity of tetrazole ring formation?
- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring 1H-tetrazole tautomers, while PEG-400 reduces steric hindrance in bulky substituents . Acidic catalysts (e.g., HCl) favor 2H-tetrazole formation, whereas basic conditions (e.g., K₂CO₃) stabilize 1H-tautomers .
Q. What strategies mitigate data contradictions in reported biological activity across studies?
- Methodology :
- Standardized protocols : Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .
- Structural validation : Confirm compound purity (>98% via HPLC) to rule out impurities affecting bioactivity .
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Methodology :
- Molecular docking : AutoDock Vina simulations against enzymes like COX-2 or 5-lipoxygenase (binding energy ≤ −7.0 kcal/mol suggests strong affinity) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. What structural modifications improve metabolic stability while retaining activity?
- Methodology :
- Log D optimization : Replace methoxy groups with carboxamide to reduce lipophilicity (e.g., log D reduction from 2.5 to 1.3 enhances metabolic stability) .
- Pro-drug design : Introduce hydrolyzable esters (e.g., ethyl ester) to improve oral bioavailability .
Q. How do microwave-assisted syntheses compare to traditional thermal methods for scalability?
- Methodology : Microwave irradiation (100–150 W) reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 6 hours thermally) but requires specialized equipment. Thermal methods are preferable for large-scale (>10 g) syntheses due to lower costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
